Desethyl kbt-3022
Overview
Description
Desethyl KBT-3022 is the main active metabolite of the new antiplatelet agent, KBT-3022 . It has been found to prolong the time required to achieve thrombotic occlusion in the femoral artery and inhibit collagen-induced platelet aggregation in whole blood ex vivo, each in a dose-dependent manner .
Molecular Structure Analysis
The molecular formula of Desethyl KBT-3022 is C23H20N2O4S . The InChI string representation of its structure isInChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27)
. Physical And Chemical Properties Analysis
Desethyl KBT-3022 has a molecular weight of 420.48 . It is soluble in DMSO .Relevant Papers
- "Antithrombotic effects in a rat model of aspirin-insensitive arterial thrombosis of desethyl KBT-3022, the main active metabolite of a new antiplatelet agent, KBT-3022" .
- "Determination of the main metabolite (desethyl KBT-3022) of a new antiplatelet agent, KBT-3022 in plasma by gas chromatography" .
- "Inhibitory Effects of the New Anti-platelet Agent KBT-3022 and Its Metabolite on Rabbit Neutrophil Function In Vitro" .
Scientific Research Applications
A method for determining Desethyl KBT-3022 in plasma was developed, useful for pharmacokinetic studies and monitoring its concentration in plasma (Nakada, Shimada, & Awata, 1992).
Desethyl KBT-3022 was found to have potent antithrombotic effects in a rat model, suggesting its potential as a therapeutic agent for thrombosis (Shimazawa et al., 1997).
It was observed that Desethyl KBT-3022 inhibits cyclooxygenase, which may contribute to its antiplatelet effects (Matsuo et al., 1997).
The pharmacokinetics and pharmacological effects of KBT-3022 and its metabolite Desethyl KBT-3022 were investigated, providing insights into their metabolism and efficacy (Fujikawa et al., 1997).
Desethyl KBT-3022 exhibited inhibitory effects on rabbit neutrophil function in vitro, indicating its potential broader spectrum of action in inhibiting neutrophil activation (Yokota et al., 1996).
Its effects on experimental brain edema suggested that Desethyl KBT-3022 might be useful in preventing both cytotoxic and vasogenic edema, potentially aiding in the treatment of cerebrovascular disorders (Yamamoto et al., 1996).
Mechanism of Action
properties
IUPAC Name |
2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPVPWIMGZXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143656 | |
Record name | Desethyl KB 3022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl kbt-3022 | |
CAS RN |
101001-72-3 | |
Record name | Desethyl KB 3022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethyl KB 3022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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